Ethyl 2-bromo-4-cyano-6-fluorobenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group at the 4-position.
Fluorination: Finally, the fluorine atom is introduced at the 6-position using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary amine derivative.
Oxidation: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including anti-inflammatory and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-fluorobenzoate can be compared with similar compounds such as:
Methyl 4-bromo-2-cyano-6-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-bromo-2-cyano-6-fluorobenzoate: Positional isomer with different substitution pattern.
Ethyl 2-bromo-6-cyano-4-fluorobenzoate: Another positional isomer with different substitution pattern.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENPVMGMPWVHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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